molecular formula C18H18ClNO B14968418 1-(4-chlorophenyl)-N-phenylcyclopentanecarboxamide

1-(4-chlorophenyl)-N-phenylcyclopentanecarboxamide

Cat. No.: B14968418
M. Wt: 299.8 g/mol
InChI Key: NHWAYZKWMRUURO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-phenylcyclopentane-1-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopentane ring substituted with a 4-chlorophenyl group and a phenyl group attached to the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-phenylcyclopentanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-N-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-phenylcyclopentane-1-carboxamide
  • 1-(4-bromophenyl)-N-phenylcyclopentane-1-carboxamide
  • 1-(4-fluorophenyl)-N-phenylcyclopentane-1-carboxamide

Uniqueness

1-(4-chlorophenyl)-N-phenylcyclopentane-1-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C18H18ClNO/c19-15-10-8-14(9-11-15)18(12-4-5-13-18)17(21)20-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-13H2,(H,20,21)

InChI Key

NHWAYZKWMRUURO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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